2-Bromo-N-(4-methylphenyl)propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 242.11 g/mol. It is classified as an amide due to the presence of the amide functional group, characterized by a carbonyl group (C=O) directly attached to a nitrogen atom (N). The compound features a bromine atom at the second carbon position of the propanamide structure and a para-methylphenyl group, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
Currently, there's no documented information regarding a specific mechanism of action for 2-bromo-N-(4-methylphenyl)propanamide in biological systems.
2-Bromo-N-(4-methylphenyl)propanamide is an organic compound with the chemical formula C₁₀H₁₂BrNO. It can be synthesized through various methods, including the reaction of 2-bromopropanoyl chloride with 4-methylaniline. [PubChem, N-(2-Bromo-4-methylphenyl)propanamide, ]
The characterization of this compound often involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [Hit2Lead, N-(2-bromo-4-methylphenyl)propanamide, ]
These reactions highlight its versatility in organic synthesis, allowing for the generation of diverse chemical entities .
Several methods have been reported for synthesizing 2-bromo-N-(4-methylphenyl)propanamide:
These methods allow for the efficient production of 2-bromo-N-(4-methylphenyl)propanamide in laboratory settings .
2-Bromo-N-(4-methylphenyl)propanamide has potential applications in various fields:
These applications underscore its relevance in both industrial and academic research contexts .
Several compounds share structural similarities with 2-bromo-N-(4-methylphenyl)propanamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-bromo-4-methylphenyl)propanamide | C10H12BrNO | Bromine at different position (2 vs. 4). |
| N-(4-chlorophenyl)propanamide | C10H12ClNO | Chlorine instead of bromine; different reactivity. |
| N-(3-methylphenyl)propanamide | C10H13NO | No halogen; altered biological activity profile. |
| N-(2-bromo-3-methylphenyl)propanamide | C10H12BrNO | Similar structure but different methyl positioning. |
This table illustrates that while these compounds share certain characteristics, the presence of bromine at a specific position in 2-bromo-N-(4-methylphenyl)propanamide contributes to its distinct properties and potential functionalities .